Mammalian Cytotoxicity Profile: Melithiazole A Demonstrates Reduced Toxicity Relative to Myxothiazol A
In a direct comparative growth inhibition assay using mouse cell cultures, Melithiazole A exhibited significantly lower cytotoxicity than myxothiazol A and its methyl ester [1]. This differentiation is critical for applications where a wider therapeutic window or reduced off-target mammalian cell toxicity is required.
| Evidence Dimension | Cytotoxicity in mammalian cells (growth inhibition) |
|---|---|
| Target Compound Data | Less toxic than myxothiazol A and its methyl ester (quantitative data not fully extracted from abstract; see primary paper) |
| Comparator Or Baseline | Myxothiazol A and its methyl ester |
| Quantified Difference | Qualitatively lower toxicity; exact fold-difference requires full-text access |
| Conditions | Growth inhibition assay with mouse cell cultures [1] |
Why This Matters
Reduced mammalian cell toxicity is a primary selection criterion for antifungal agents intended for use in mammalian infection models or as agricultural fungicides where non-target organism safety is paramount.
- [1] Sasse, F., Böhlendorf, B., Herrmann, M., Kunze, B., Forche, E., Steinmetz, H., Höfle, G., & Reichenbach, H. (1999). Melithiazols, new beta-methoxyacrylate inhibitors of the respiratory chain isolated from myxobacteria. Production, isolation, physico-chemical and biological properties. The Journal of Antibiotics, 52(8), 721–729. View Source
